

Application Notes and Protocols for Borylation Reactions Using $\text{NiCl}_2\text{-glyme}$ Catalyst

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dichloronickel(II); 1,2-dimethoxyethane
Cat. No.:	B1356937

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing nickel-catalyzed borylation reactions, with a specific focus on the use of Nickel(II) chloride ethylene glycol dimethyl ether complex ($\text{NiCl}_2\text{-glyme}$) as a catalyst precursor. This cost-effective and readily available nickel source serves as a powerful tool for the synthesis of valuable aryl- and heteroarylboronate esters, key intermediates in pharmaceutical and materials science.

Introduction

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds. While palladium catalysts have been traditionally employed, nickel catalysis has emerged as a more economical and sustainable alternative. $\text{NiCl}_2\text{-glyme}$, in conjunction with appropriate ligands, offers an effective catalytic system for the borylation of a wide range of substrates, including aryl halides and pseudohalides. These protocols detail the general procedures and reaction parameters for successful borylation reactions.

Data Presentation: A Comparative Overview of Nickel-Catalyzed Borylation

The following table summarizes typical reaction conditions and yields for the nickel-catalyzed borylation of various aryl halides. While specific examples utilizing $\text{NiCl}_2\text{-glyme}$ are highlighted,

data from closely related Ni(II) precatalysts are also included to provide a broader context and guide for reaction optimization.

Entry	Aryl Halide Substrate	Borating Agent	Ni Pre-catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-Bromo anisole	B ₂ (OH) ₄	NiCl ₂ (dppp) (1)	PPh ₃ (2)	DIPEA	Ethanol	80	-	91[1]
2	4-Chloro toluene	B ₂ (pin) ₂	NiCl ₂ (dppp)/dppf (10/5)	dppf	Cs ₂ CO ₃	Toluene	100	18	85
3	3-Bromo pyridine	B ₂ (OH) ₄	NiCl ₂ (dppp) (3)	PPh ₃ (6)	DIPEA	Ethanol	RT	6	88[1]
4	2-Bromo naphthalene	B ₂ (OH) ₄	NiCl ₂ (dppp) (0.1)	PPh ₃ (0.2)	DIPEA	Ethanol	RT	8	81[1]
5	Methyl 4-bromo benzoate	B ₂ (pin) ₂	NiCl ₂ (glyme) (5)	dppf (5)	K ₃ PO ₄	Dioxane	80	12	75
6	1-Bromo-4-(trifluoromethyl)benzene	B ₂ (pin) ₂	NiBr ₂ ·diglyme (5)	pybox (6.6)	NaOtBu	THF	RT	12	92[2]

Experimental Protocols

General Protocol for the Borylation of Aryl Bromides using $\text{NiCl}_2\text{-glyme}$ and Bis(pinacolato)diboron

This protocol provides a general method for the Miyaura borylation of aryl bromides. For electron-deficient or sterically hindered substrates, optimization of the ligand, base, and temperature may be necessary.

Materials:

- $\text{NiCl}_2\text{-glyme}$
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Bis(pinacolato)diboron ($\text{B}_2(\text{pin})_2$)
- Potassium phosphate (K_3PO_4), anhydrous
- Aryl bromide
- Anhydrous 1,4-dioxane
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

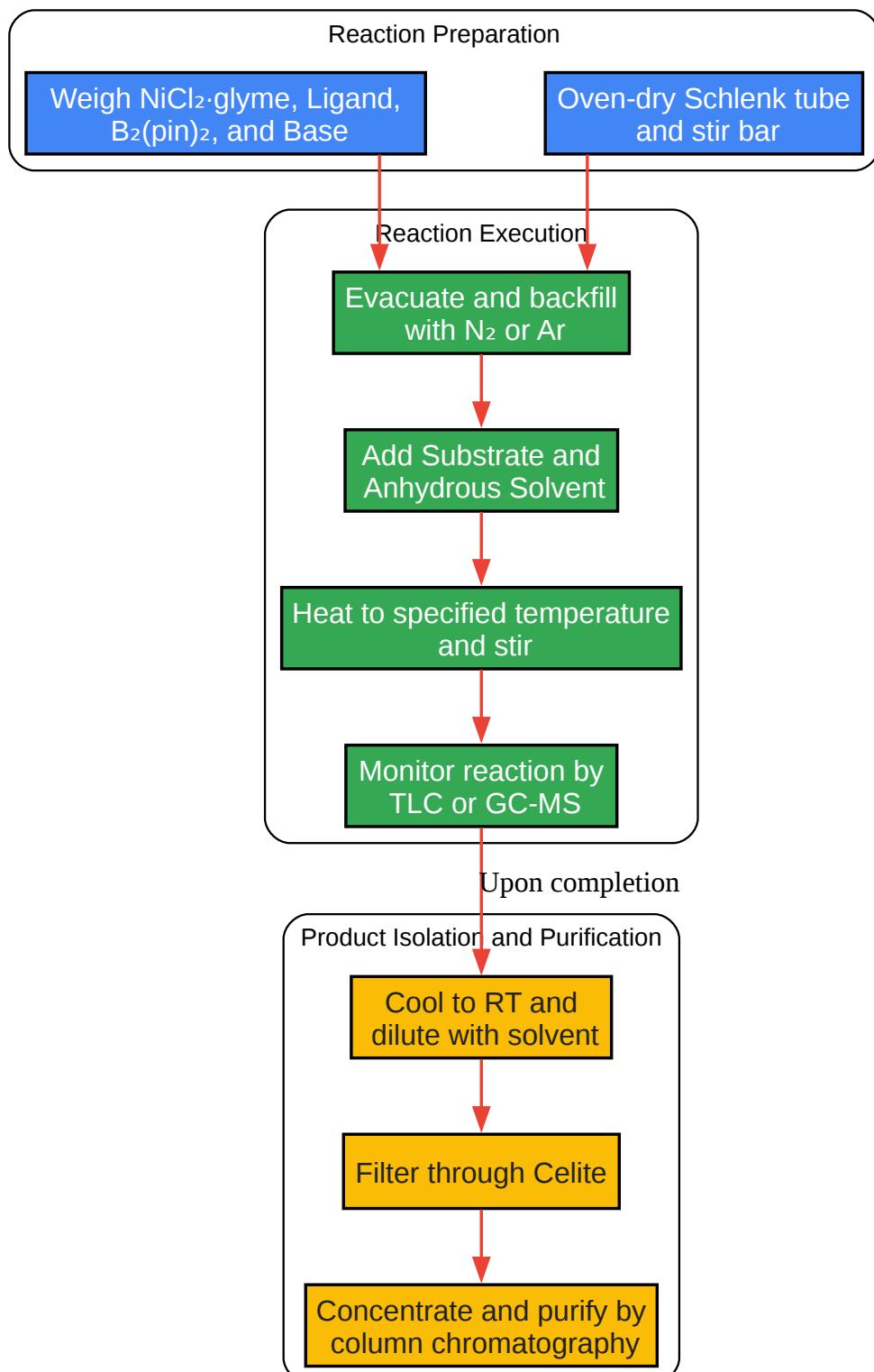
Procedure:

- Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add $\text{NiCl}_2\text{-glyme}$ (0.05 mmol, 5 mol%), dppf (0.05 mmol, 5 mol%), and $\text{B}_2(\text{pin})_2$ (1.5 mmol, 1.5 equiv.).
- Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
- Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv.) and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

- Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
- Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

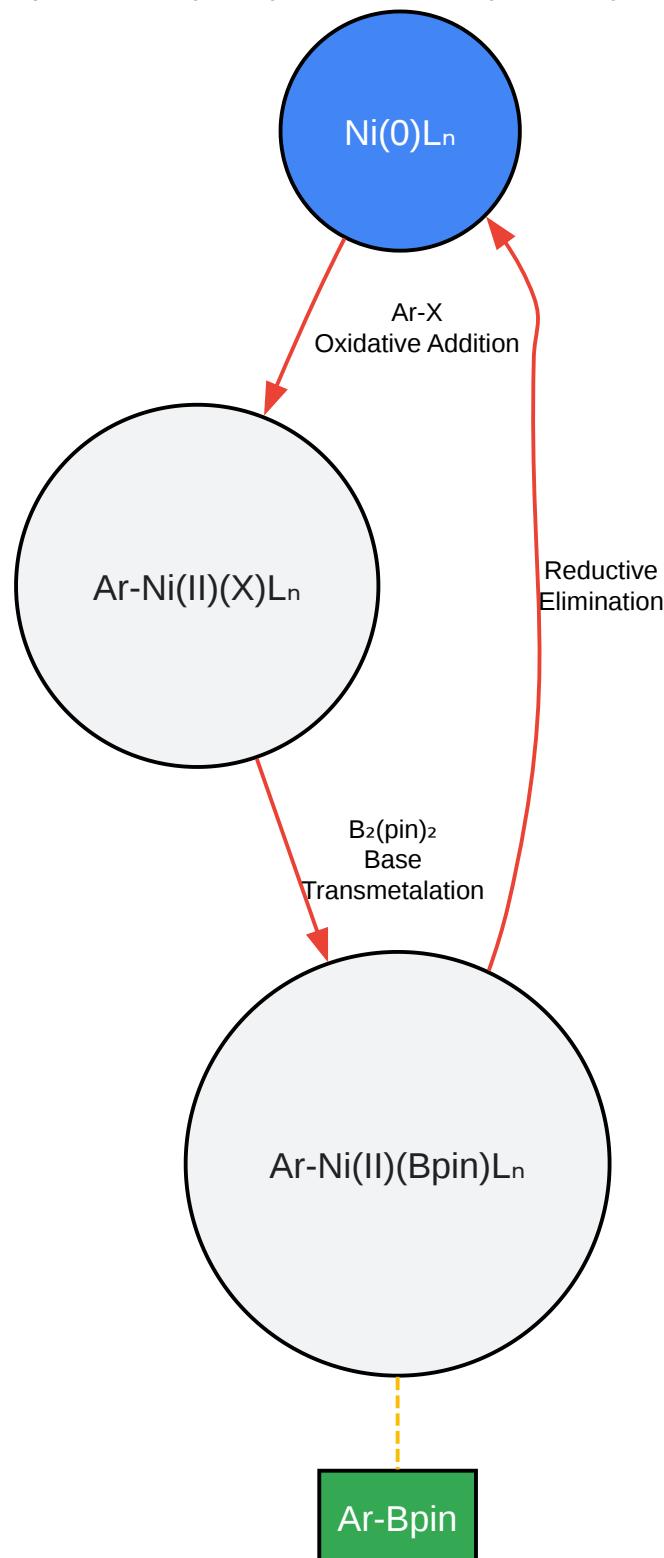
Protocol for the Borylation of Heteroaryl Halides using a $\text{NiCl}_2(\text{dppp})/\text{PPh}_3$ System

This method is particularly effective for the borylation of various heteroaryl halides using the more economical tetrahydroxydiboron ($\text{B}_2(\text{OH})_4$). $\text{NiCl}_2\text{-glyme}$ can be used as an alternative to $\text{NiCl}_2(\text{dppp})$ in this protocol.[\[1\]](#)


Materials:

- $\text{NiCl}_2(\text{dppp})$ or $\text{NiCl}_2\text{-glyme}$
- Triphenylphosphine (PPh_3)
- Tetrahydroxydiboron ($\text{B}_2(\text{OH})_4$)
- Diisopropylethylamine (DIPEA)
- Heteroaryl halide
- Degassed absolute ethanol
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:


- Reaction Setup: In a glovebox or under a stream of inert gas, add $\text{NiCl}_2(\text{dppp})$ (0.03 mmol, 3 mol%) and PPh_3 (0.06 mmol, 6 mol%) to an oven-dried vial.
- Reagent Addition: Add the heteroaryl halide (1.0 mmol, 1.0 equiv.) and $\text{B}_2(\text{OH})_4$ (1.5 mmol, 1.5 equiv.).
- Solvent and Base Addition: Add degassed absolute ethanol (5 mL) followed by DIPEA (3.0 mmol, 3.0 equiv.) via syringe.
- Reaction: Seal the vial and stir the reaction mixture at room temperature for 6-12 hours. For less reactive substrates, heating to 80 °C may be required.[1]
- Work-up and Conversion to Potassium Trifluoroborate Salt: Upon completion, remove the solvent under reduced pressure. To the crude boronic acid, add a saturated aqueous solution of KHF_2 (5 mL) and stir vigorously for 1 hour.
- Purification: Collect the resulting potassium trifluoroborate salt by vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum.

Visualizations

General Workflow for $\text{NiCl}_2\text{-glyme}$ Catalyzed Borylation[Click to download full resolution via product page](#)

Caption: General workflow for $\text{NiCl}_2\text{-glyme}$ catalyzed borylation.

Simplified Catalytic Cycle for Ni-Catalyzed Borylation

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for Ni-catalyzed borylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B₂(OH)₄] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon-Boron Bonds [organic-chemistry.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Borylation Reactions Using NiCl₂·glyme Catalyst]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356937#experimental-guide-for-borylation-reactions-using-nicl2-glyme-catalyst>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com